Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid, 1,2,3,7-tetrahydro-8-methyl-2-(2-(4-morpholinyl)ethyl)-, methyl ester

Description

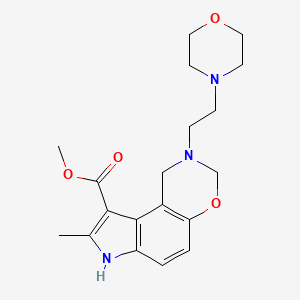

This compound is a tricyclic heterocyclic molecule featuring a fused pyrrolo(3,2-f)(1,3)benzoxazine core. Key structural elements include:

- 8-methyl substitution on the benzoxazine ring.

- Methyl ester group at the 9-carboxylic acid position, enhancing lipophilicity and bioavailability.

Properties

CAS No. |

54436-08-7 |

|---|---|

Molecular Formula |

C19H25N3O4 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

methyl 8-methyl-2-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-pyrrolo[3,2-f][1,3]benzoxazine-9-carboxylate |

InChI |

InChI=1S/C19H25N3O4/c1-13-17(19(23)24-2)18-14-11-22(6-5-21-7-9-25-10-8-21)12-26-16(14)4-3-15(18)20-13/h3-4,20H,5-12H2,1-2H3 |

InChI Key |

ZCIBOLOZGULXSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC3=C2CN(CO3)CCN4CCOCC4)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PD 102807

- Structure: 3,6a,11,14-Tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylic acid ethyl ester .

- Key Similarities :

- Shared pyrrolo[3,2-f][1,3]benzoxazine core.

- Ethyl ester group (vs. methyl ester in the target compound).

- Key Differences: Additional isoquinoline ring in PD 102805. Methoxy substitution at position 7.

K-252A (CAS 97161-97-2)

- Structure : (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid methyl ester .

- Key Similarities :

- Methyl ester group.

- Polycyclic framework with pyrrolo and heteroaromatic rings.

- Key Differences :

- Benzodiazocine ring system instead of benzoxazine.

- Epoxy and hydroxy substituents.

- Pharmacological Activity : K-252A is a protein kinase inhibitor with applications in neuroscience and cancer research .

Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives

- Structure : Example: 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .

- Key Similarities :

- Tricyclic architecture.

- Ester functionalization.

- Key Differences :

- Thiazolo-pyrimidine core vs. benzoxazine.

- Phenyl and methoxyphenyl substituents.

- Synthetic Utility : These derivatives serve as intermediates for synthesizing fused heterocycles, highlighting the versatility of ester-containing tricyclic systems in medicinal chemistry .

Pyrrolo[3,2-e]benzoxazole-8-carboxylic Acid Ethyl Ester (CAS 87992-18-5)

- Structure : 4-bromo-7-methyl-2-phenyl-6H-pyrrolo[3,2-e]benzoxazole-8-carboxylic acid ethyl ester .

- Key Similarities :

- Ethyl ester group.

- Bromo and methyl substituents on a fused heterocycle.

- Key Differences :

- Benzoxazole vs. benzoxazine ring.

- Phenyl substitution at position 2.

- Potential Applications: Brominated heterocycles are often explored for antimicrobial or anticancer activities .

Comparative Data Table

Research Findings and Insights

- Structural-Activity Relationships (SAR) :

- Synthetic Routes : Multi-component cycloadditions (e.g., 1,3-dipolar reactions) are common for tricyclic systems, as seen in pyrrolo-pyrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.